

# In-Depth Technical Guide to the Structure Elucidation of 22-Hydroxy Mifepristone-d6

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## Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B7826077

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## Introduction

**22-Hydroxy Mifepristone-d6** is a deuterated analog of 22-Hydroxy Mifepristone, a primary active metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent antagonist of both progesterone and glucocorticoid receptors, and its metabolites play a significant role in its pharmacological profile. The deuterated standard, **22-Hydroxy Mifepristone-d6**, is crucial for quantitative bioanalytical studies, such as mass spectrometry-based assays, where it is used as an internal standard to ensure accuracy and precision in determining the concentration of the non-deuterated metabolite in biological matrices. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in confirming the chemical structure of **22-Hydroxy Mifepristone-d6**.

## Chemical Structure and Properties

The foundational step in structure elucidation is understanding the basic chemical properties of the molecule.

Property	Value	Source
Chemical Formula	$C_{29}H_{29}D_6NO_3$	<a href="#">[1]</a>
Molecular Weight	451.63 g/mol	<a href="#">[1]</a>
IUPAC Name	(11 $\beta$ ,17 $\beta$ )-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one	<a href="#">[1]</a>
Parent Compound	22-Hydroxy Mifepristone (RU 42698)	MedChemExpress

## Spectroscopic Data for Structure Confirmation

The definitive confirmation of a chemical structure relies on a combination of spectroscopic techniques. While specific experimental data for **22-Hydroxy Mifepristone-d6** is not widely published, this section outlines the expected data based on the known structure of the non-deuterated analog and the principles of isotopic labeling.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The deuterium labeling in **22-Hydroxy Mifepristone-d6** is on the two methyl groups of the dimethylamino moiety. This will result in the absence of the corresponding proton signals in the  $^1H$  NMR spectrum and a different splitting pattern for the adjacent carbon in the  $^{13}C$  NMR spectrum compared to the non-deuterated compound.

Reference NMR Data for Mifepristone (Non-deuterated Parent Compound)

The following tables provide the reported  $^1H$  and  $^{13}C$  NMR chemical shifts for Mifepristone, which serve as a basis for interpreting the spectra of its derivatives.

Table 1:  $^1H$  NMR Chemical Shifts of Mifepristone

Chemical Shift (ppm)	Multiplicity	Assignment
0.55	s	C18-H <sub>3</sub>
2.91	s	N(CH <sub>3</sub> ) <sub>2</sub>
4.35	d	C11-H
5.75	s	C4-H
6.65	d	Aromatic-H
7.02	d	Aromatic-H
Note:		This is a partial list of key signals. The full spectrum contains numerous overlapping multiplets for the steroid backbone.

Table 2: <sup>13</sup>C NMR Chemical Shifts of Mifepristone

Chemical Shift (ppm)	Assignment
13.72	C18
40.65	N(CH <sub>3</sub> ) <sub>2</sub>
80.15	C17
82.37	C≡CH
112.77	Aromatic-CH
129.06	Aromatic-CH
132.10	Aromatic-C
199.0 (estimated)	C3=O
Note:	
This is a partial list of key signals.	

Expected <sup>1</sup>H and <sup>13</sup>C NMR Spectral Features for **22-Hydroxy Mifepristone-d6**:

- $^1\text{H}$  NMR: The most significant difference will be the absence of the singlet at approximately 2.91 ppm, which corresponds to the six protons of the  $\text{N}(\text{CH}_3)_2$  group. The introduction of the hydroxyl group at the C22 position of the propynyl side chain will result in a downfield shift and splitting of the propynyl protons.
- $^{13}\text{C}$  NMR: The signal for the N-methyl carbons (around 40.65 ppm) will show a characteristic multiplet pattern due to coupling with deuterium (a triplet of triplets, or a more complex pattern depending on the relaxation times). The carbons of the steroid skeleton should have chemical shifts very similar to those of the non-deuterated 22-Hydroxy Mifepristone.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For **22-Hydroxy Mifepristone-d6**, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

Ion Type	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	452.3368	(Expected to be within 5 ppm)

Fragmentation Analysis:

The fragmentation of **22-Hydroxy Mifepristone-d6** in tandem mass spectrometry (MS/MS) is expected to be similar to its non-deuterated counterpart, with a mass shift of +6 Da for fragments containing the deuterated dimethylamino group.

A study on the metabolites of mifepristone provides valuable insight into the fragmentation of the non-deuterated 22-Hydroxy Mifepristone.[\[2\]](#)[\[3\]](#)

Table 4: Expected MS/MS Fragmentation of **22-Hydroxy Mifepristone-d6**

Precursor Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
452.3	434.3	Loss of H <sub>2</sub> O from the C17 or C22 hydroxyl group.
140.1		Fragment containing the deuterated N,N-dimethylaminophenyl moiety.
126.1		Loss of a methyl group from the deuterated N,N-dimethylaminophenyl fragment.

The presence of the fragment at m/z 140.1 would be a strong indicator of the location of the deuterium labels.

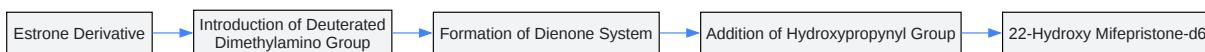
## Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure elucidation of **22-Hydroxy Mifepristone-d6**.

## Synthesis of 22-Hydroxy Mifepristone-d6 (Proposed)

A specific, detailed synthesis protocol for **22-Hydroxy Mifepristone-d6** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the known synthesis of mifepristone and its analogs.<sup>[4]</sup> The synthesis would likely involve the introduction of the deuterated dimethylamino group early in the synthesis, followed by the hydroxylation of the propynyl side chain.

Diagram 1: Proposed Synthetic Pathway



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Caption: Proposed synthetic route for **22-Hydroxy Mifepristone-d6**.

## UHPLC-QqQ-MS/MS Analysis

An established method for the analysis of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, can be adapted for the characterization of the deuterated standard.[\[5\]](#)

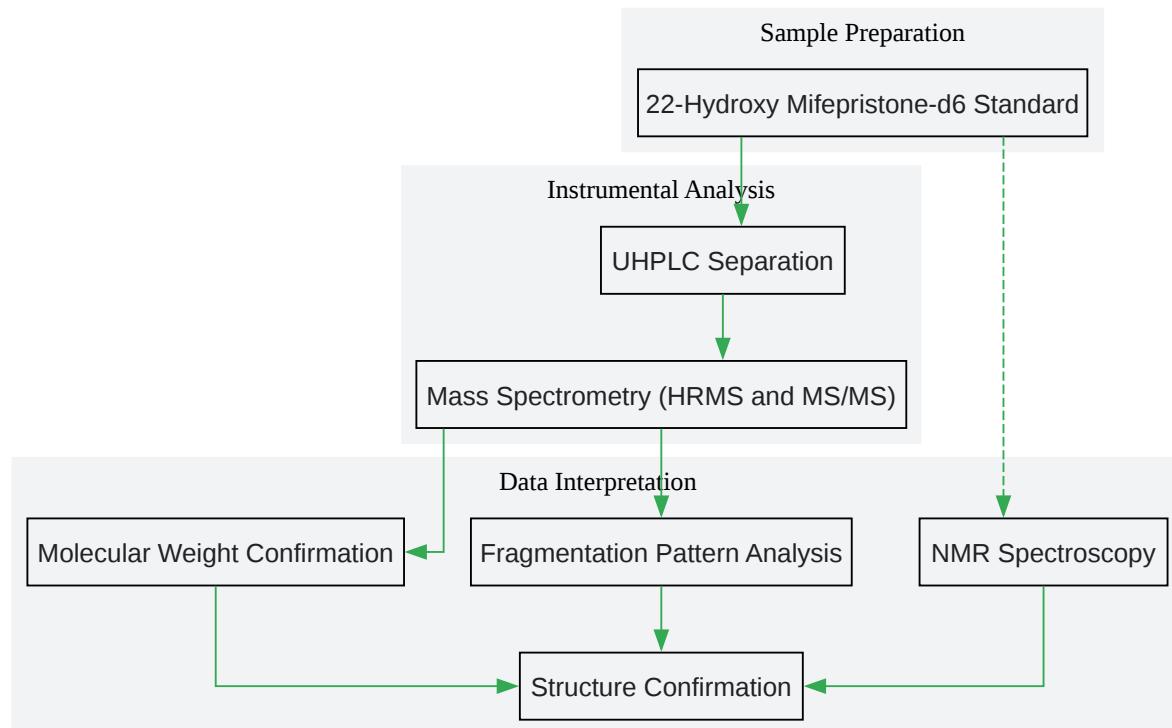
Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A time-programmed gradient from low to high organic content.
- Flow Rate: 0.4 mL/min
- Injection Volume: 2  $\mu$ L

Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), positive mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion: m/z 452.3
- Product Ions: m/z 434.3, 140.1 (for confirmation)
- Collision Energy: Optimized for each transition.

Diagram 2: Analytical Workflow for Structure Confirmation



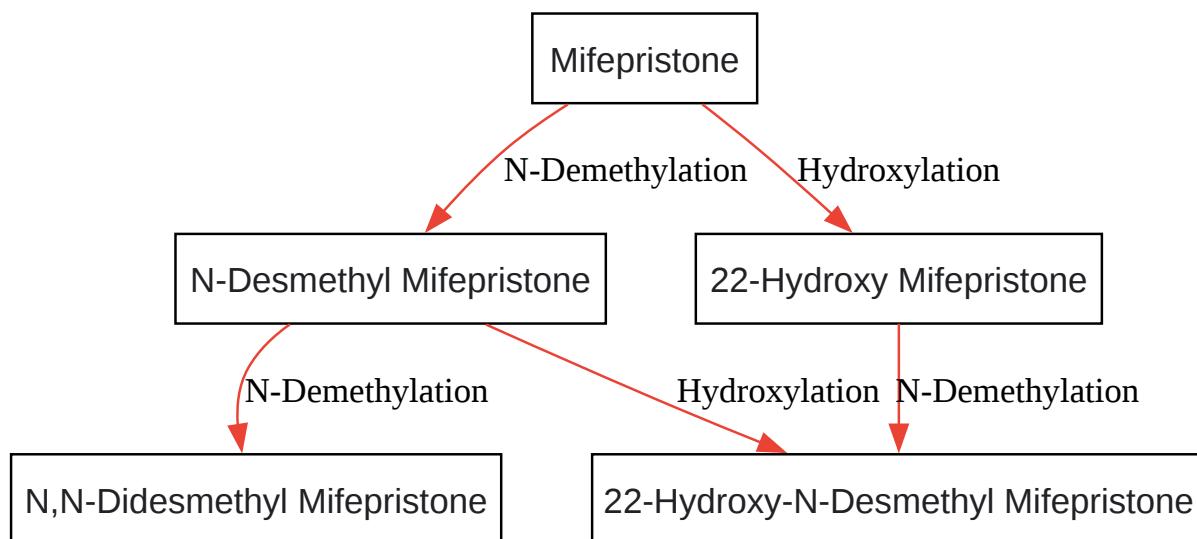
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Caption: Workflow for the structure elucidation of **22-Hydroxy Mifepristone-d6**.

## Metabolic Pathway

Understanding the metabolic context of 22-Hydroxy Mifepristone is essential for researchers in drug development. Mifepristone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation.

Diagram 3: Metabolic Pathway of Mifepristone



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Caption: Simplified metabolic pathway of Mifepristone.

## Conclusion

The structure elucidation of **22-Hydroxy Mifepristone-d6** is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a complete set of experimental data for this specific deuterated standard is not publicly available, a thorough understanding of the non-deuterated analog and the principles of isotopic labeling allows for a confident characterization. The methodologies and data presented in this guide provide a robust framework for researchers and scientists involved in the synthesis, analysis, and application of this important analytical standard in drug metabolism and pharmacokinetic studies.

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